molecular formula C9H6BrClS B1355309 2-(Bromomethyl)-5-chloro-1-benzothiophene CAS No. 99592-53-7

2-(Bromomethyl)-5-chloro-1-benzothiophene

Cat. No.: B1355309
CAS No.: 99592-53-7
M. Wt: 261.57 g/mol
InChI Key: VTQJFFDCDCIHAB-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reagents, conditions, and mechanisms of these reactions .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, refractive index, etc. These properties can often be found in databases or determined experimentally .

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Aminomethylbenzo[b]thiophens : Research by Chapman et al. (1968) demonstrated the synthesis of 2-aminomethylbenzo[b]thiophen derivatives using 5-bromo- or 5-chloro-2-chloromethylbenzo[b]thiophen. This process highlights the potential of 2-(Bromomethyl)-5-chloro-1-benzothiophene in creating aminomethyl derivatives, which can be foundational for further chemical research and applications (Chapman, Clarke, Ewing, & Saraf, 1968).

  • Analytical Reagents for Metal Ions : A study by Odashima, Anzai, and Ishii (1976) investigated the use of substituted 2-thiophenealdehyde-2-benzothiazolylhydrazones, including derivatives of 5-chloro-2-thiophenealdehyde, for spectrophotometric metal ion analysis. This research suggests a potential application of this compound in developing sensitive analytical reagents for metals (Odashima, Anzai, & Ishii, 1976).

  • Antimicrobial Activity : The synthesis of compounds involving 3-chloro-1-benzothiophene, a closely related compound to this compound, was explored by Naganagowda and Petsom (2011). Their work focused on derivatives with potential antibacterial properties, indicating the relevance of such compounds in developing new antimicrobial agents (Naganagowda & Petsom, 2011).

  • Electrochemical Reduction Studies : Rejňák et al. (2004) explored the electrochemical behavior of methyl 3-chloro-, bromo-, and iodo-1-benzothiophene-2-carboxylates. This research can provide insights into the electrochemical properties of similar compounds like this compound and its potential application in electrochemistry (Rejňák, Klima, Svoboda, & Ludvík, 2004).

Mechanism of Action

In the context of bioactive compounds, the mechanism of action refers to how the compound interacts with biological systems. This could involve binding to specific proteins or enzymes, disrupting cellular processes, etc .

Safety and Hazards

This involves understanding the potential risks associated with handling the compound. This can include toxicity, flammability, environmental impact, etc .

Future Directions

This involves predicting or discussing potential future applications or areas of study for the compound .

Properties

IUPAC Name

2-(bromomethyl)-5-chloro-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClS/c10-5-8-4-6-3-7(11)1-2-9(6)12-8/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQJFFDCDCIHAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(S2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50545714
Record name 2-(Bromomethyl)-5-chloro-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50545714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99592-53-7
Record name 2-(Bromomethyl)-5-chloro-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50545714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2.73 g (14.95 mmol) 5-chloro-2-methylbenzothiophene and 2.67 g (15.0 mmol) NBS in 100 ml carbon tetrachloride was heated to 70° C. and a catalytic amount of dibenzoyl peroxide was added. After 30 min reflux solids were removed by filtration. The solvent was removed in vacuo and the residue was suspended in 100 ml hot hexane and filtered. The filtrate was evaporated to dryness to give 3.8 g (97%) of the title compound as a colorless solid.
Quantity
2.73 g
Type
reactant
Reaction Step One
Name
Quantity
2.67 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
97%

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